4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that features a quinoxaline moiety. This compound is of significant interest due to its potential biological activities, including antiviral and antibacterial properties .
Preparation Methods
The synthesis of 4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,2,4-triazolo[4,3-a]quinoxaline under specific conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential antiviral and antibacterial activities make it a candidate for studying interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against viral and bacterial infections.
Industry: It may be used in the development of new agrochemicals due to its biological activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its antiviral activity may be due to its ability to bind to viral coat proteins, thereby inhibiting viral replication. The antibacterial activity could be attributed to its interaction with bacterial enzymes or cell membranes, leading to disruption of essential cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-Diphenylquinoxaline
- 6,7-Dimethoxyquinoxaline
- Quinoxaline-2-carboxylic acid Compared to these compounds, 4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific structural features and the presence of the triazolo moiety, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18N6O2/c1-12(13-8-9-16(26-2)17(10-13)27-3)22-23-18-19-24-20-11-25(19)15-7-5-4-6-14(15)21-18/h4-11H,1-3H3,(H,21,23)/b22-12+ |
InChI Key |
FARMJBPCTNAMEC-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N3C1=NN=C3)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N3C1=NN=C3)C4=CC(=C(C=C4)OC)OC |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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